molecular formula C60H62F2O13 B1243760 Unii-8J7YB799VR

Unii-8J7YB799VR

Numéro de catalogue: B1243760
Poids moléculaire: 1029.1 g/mol
Clé InChI: BVEAZFTXNPWHMR-QBKHVOGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NM-135, also known as 6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-21((2,3,4,6-tetrakis-O-(4-methylbenzoyl)-beta-D-glucopyranosyl)oxy)-pregna-1,4-diene-3,20-dione, is a small molecule drug initially developed by Nissin Foods Holdings Co., Ltd. It functions as a glucocorticoid receptor agonist and has been investigated for its potential therapeutic applications in immune system diseases, skin diseases, and musculoskeletal diseases .

Méthodes De Préparation

The synthesis of NM-135 involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and glucopyranosyl moieties. The synthetic route typically starts with a steroid backbone, which undergoes various chemical modifications to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired chemical transformations occur efficiently .

Industrial production methods for NM-135 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. These methods would need to be optimized for yield, purity, and cost-effectiveness. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure the quality of the final product .

Analyse Des Réactions Chimiques

NM-135 undergoes several types of chemical reactions, including:

    Oxidation: NM-135 can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert NM-135 into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: NM-135 can undergo substitution reactions where specific functional groups are replaced with others. Reagents such as halogens and nucleophiles are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Applications De Recherche Scientifique

Mécanisme D'action

NM-135 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression Upon binding, NM-135 activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleusThe resulting changes in gene expression lead to various physiological effects, including anti-inflammatory and immunosuppressive actions .

Comparaison Avec Des Composés Similaires

NM-135 can be compared to other glucocorticoid receptor agonists, such as dexamethasone and prednisone. While all these compounds share a similar mechanism of action, NM-135 is unique due to its specific chemical structure, which includes multiple fluorine atoms and glucopyranosyl moieties. These structural features may contribute to its distinct pharmacokinetic and pharmacodynamic properties .

Similar compounds include:

NM-135’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

Formule moléculaire

C60H62F2O13

Poids moléculaire

1029.1 g/mol

Nom IUPAC

[(2R,3R,4S,5R,6R)-6-[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-tris[(4-methylbenzoyl)oxy]oxan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C60H62F2O13/c1-32-8-16-37(17-9-32)53(66)70-31-47-50(73-54(67)38-18-10-33(2)11-19-38)51(74-55(68)39-20-12-34(3)13-21-39)52(75-56(69)40-22-14-35(4)15-23-40)57(72-47)71-30-46(64)49-36(5)26-42-43-28-45(61)44-27-41(63)24-25-59(44,7)60(43,62)48(65)29-58(42,49)6/h8-25,27,36,42-43,45,47-52,57,65H,26,28-31H2,1-7H3/t36-,42+,43+,45+,47-,48+,49-,50-,51+,52-,57-,58+,59+,60+/m1/s1

Clé InChI

BVEAZFTXNPWHMR-QBKHVOGRSA-N

SMILES isomérique

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=C(C=C6)C)OC(=O)C7=CC=C(C=C7)C)OC(=O)C8=CC=C(C=C8)C)OC(=O)C9=CC=C(C=C9)C)C)O)F)C)F

SMILES canonique

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC5C(C(C(C(O5)COC(=O)C6=CC=C(C=C6)C)OC(=O)C7=CC=C(C=C7)C)OC(=O)C8=CC=C(C=C8)C)OC(=O)C9=CC=C(C=C9)C)C)O)F)C)F

Synonymes

6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-21((2,3,4,6-tetrakis-O-(4-methylbenzoyl)-beta-D-glucopyranosyl)oxy)-pregna-1,4-diene-3,20-dione
NM 135
NM-135

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.